

Application Note & Protocol: CFDA-SE Stock Solution and Working Concentrations

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Compound of Interest		
Compound Name:	CFDA-SE	
Cat. No.:	B7799389	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to CFDA-SE

5(6)-Carboxyfluorescein diacetate succinimidyl ester (**CFDA-SE**) is a highly effective, cell-permeable fluorescent dye used for long-term cell tracing and the quantitative analysis of cell proliferation.[1][2] Its primary application is in monitoring cell division, where the dye is distributed equally between daughter cells, leading to a successive halving of fluorescence intensity with each generation. This allows for the clear resolution of multiple rounds of cell division using flow cytometry.[1][3]

The dye is initially non-fluorescent and readily crosses the cell membrane. Once inside a living cell, intracellular esterase enzymes cleave the acetate groups, converting **CFDA-SE** into the fluorescent and less membrane-permeant carboxyfluorescein succinimidyl ester (CFSE).[4][5] The succinimidyl ester group of CFSE then covalently binds to free primary amines on intracellular proteins, ensuring the stable and long-term retention of the fluorescent label within the cell.[3][6]

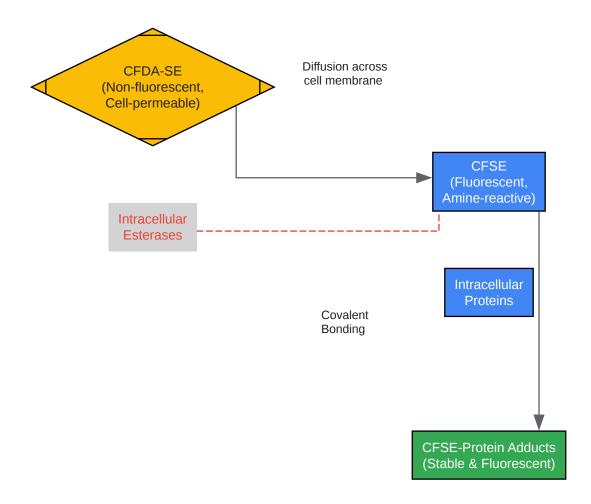
Mechanism of Action

The utility of **CFDA-SE** is based on a two-stage intracellular activation and retention process.

• Cellular Uptake: The diacetate form (**CFDA-SE**) is lipophilic and uncharged, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[4]



- Activation & Retention: Inside the cell, ubiquitous intracellular esterases cleave the two
 acetate groups. This reaction yields the fluorescent, amine-reactive CFSE.[2][5] The newly
 polar CFSE is less able to diffuse back out of the cell and is thus trapped. Its succinimidyl
 ester group then forms stable, covalent amide bonds with intracellular proteins.[3]
- Generational Tracking: As a labeled cell divides, the covalently bound CFSE is distributed
 approximately equally between the two daughter cells.[6] Consequently, the fluorescence
 intensity of each daughter cell is roughly half that of the parent cell. This allows for the
 tracking of specific cell generations via flow cytometry.[3]



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Figure 1. Intracellular activation and binding mechanism of **CFDA-SE**.

Protocols



Proper preparation and storage of the stock solution are critical to prevent hydrolysis and ensure consistent labeling.[7][8] Use high-quality, anhydrous or labeling-grade Dimethyl Sulfoxide (DMSO) for reconstitution.

Table 1: Stock Solution Preparation & Storage

Parameter	Recommendation	Notes
Reagent	CFDA-SE, Lyophilized Powder	Allow vial to warm to room temperature before opening to prevent condensation.[9]
Solvent	Anhydrous/Labeling-Grade DMSO	Water will cause hydrolysis of the reagent, reducing its effectiveness.[7][8]
Concentration	1 - 10 mM	Common concentrations include 2 mM, 5 mM, and 10 mM.[7][9][10]
Storage	-20°C or -80°C	Store in small, single-use aliquots to avoid freeze-thaw cycles.[6][8]
Stability	Up to 2-6 months at -20°C/-80°C	Protect from light and moisture. Use desiccants for storage.[7][8][10]

Protocol:

- Briefly centrifuge the vial of lyophilized **CFDA-SE** to ensure the powder is at the bottom.
- Allow the vial to equilibrate to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 5 mM stock from 500 μ g of **CFDA-SE** (MW: 557.46 g/mol), add 179 μ L of DMSO).[9]
- Vortex thoroughly until the powder is completely dissolved.



- Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes.
- Store the aliquots at -20°C or -80°C, protected from light and moisture.[10]

The optimal working concentration varies by cell type and application and should be determined empirically through titration.[7][11] Excessive concentrations can be toxic and may inhibit cell proliferation.[7][8]

Table 2: Recommended Working Concentrations

Application	Cell Type	Concentration Range	Incubation Time
In Vitro Proliferation	Lymphocytes, PBMCs	0.5 - 5 μΜ	5 - 15 minutes
In Vitro Proliferation	Adherent Cell Lines (e.g., Fibroblasts)	1 - 10 μΜ	10 - 20 minutes
In Vivo Tracking	Adoptive Transfer	2 - 10 μΜ	10 - 15 minutes
Microscopy	General Cell Tracking	5 - 25 μΜ	15 minutes

Data compiled from multiple sources.[6][7][8][9][11]

Protocol for Labeling Cells in Suspension (e.g., Lymphocytes):

- Harvest cells and wash them with a protein-free buffer like PBS or Hank's Balanced Salt Solution (HBSS).
- Resuspend the cells at a concentration of 1x10⁶ to 5x10⁷ cells/mL in pre-warmed (37°C) buffer (e.g., PBS with 0.1% BSA).[7][11] Ensure the cells are in a single-cell suspension.
- Prepare a 2X working solution of **CFDA-SE** in the same buffer. For a final concentration of 5 μ M, prepare a 10 μ M solution.[11]
- Add an equal volume of the 2X CFDA-SE solution to the cell suspension. Mix gently but quickly.

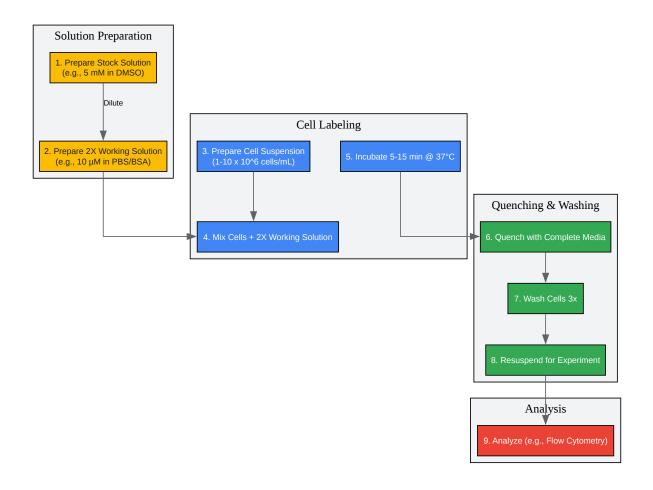






- Incubate for 5-15 minutes at 37°C, protected from light.[7][11] The exact time should be optimized.
- To stop the labeling reaction, add 5-10 volumes of ice-cold complete culture medium (containing fetal bovine serum, FBS). The proteins in the serum will quench any unreacted CFDA-SE.[9][11]
- Centrifuge the cells and discard the supernatant.
- Wash the cells three times with complete culture medium to remove any residual, unbound dye. An optional 5-minute incubation at 37°C before the final wash can help unreacted dye diffuse out of the cells.[7][11]
- Resuspend the labeled cells in fresh, pre-warmed culture medium for subsequent experiments.
- Analyze a sample of the cells by flow cytometry to establish the initial fluorescence intensity (Time Zero or Generation 0).





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Figure 2. General experimental workflow for CFDA-SE cell labeling.

Important Considerations



- Toxicity: High concentrations of CFDA-SE can be cytotoxic or cytostatic.[5][7] It is crucial to
 perform a titration to find the lowest possible concentration that provides a bright enough
 signal to resolve multiple generations.
- Buffer Choice: Do not use buffers containing free amines (e.g., Tris) or lysine during the labeling step, as they will react with the dye.[9]
- Homogeneity: Ensure a single-cell suspension before labeling to achieve uniform fluorescence intensity across the population, which is critical for resolving distinct generations.[4][11]
- Controls: Always include an unlabeled control to set the background fluorescence and a labeled, non-proliferating control (e.g., treated with a cell cycle inhibitor) to determine the initial fluorescence intensity.

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